molecular formula C25H31N5O2S B10869977 N'~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide

N'~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide

Cat. No.: B10869977
M. Wt: 465.6 g/mol
InChI Key: RUQOCXBOHAQSIK-UHFFFAOYSA-N
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Description

N’~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide is a complex organic compound that features an adamantyl group, a triazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide typically involves multiple steps:

    Formation of the Adamantyl Triazole: The adamantyl group is introduced into the triazole ring through a reaction involving adamantane derivatives and triazole precursors.

    Allylation: The triazole ring is then allylated using allyl bromide in the presence of a base.

    Thioacetylation: The allylated triazole undergoes a thioacetylation reaction to introduce the sulfanyl group.

    Hydrazide Formation: Finally, the compound is reacted with 2-methylbenzohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial and anti-inflammatory agent.

    Biological Studies: Used in studies to understand the interaction of adamantyl derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials with unique properties due to the adamantyl group.

Mechanism of Action

The mechanism of action of N’~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial cell walls or enzymes involved in inflammation.

    Pathways Involved: It may inhibit key enzymes or disrupt cell membrane integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-methylbenzohydrazide: Similar compounds include other adamantyl-triazole derivatives and benzohydrazide derivatives.

Uniqueness

    Adamantyl Group: The presence of the adamantyl group increases lipophilicity and enhances biological activity.

    Triazole Ring: The triazole ring provides stability and potential for various chemical modifications.

    Sulfanyl Group: The sulfanyl group adds to the compound’s reactivity and potential for further functionalization.

This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H31N5O2S

Molecular Weight

465.6 g/mol

IUPAC Name

N'-[2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-methylbenzohydrazide

InChI

InChI=1S/C25H31N5O2S/c1-3-8-30-23(25-12-17-9-18(13-25)11-19(10-17)14-25)28-29-24(30)33-15-21(31)26-27-22(32)20-7-5-4-6-16(20)2/h3-7,17-19H,1,8-15H2,2H3,(H,26,31)(H,27,32)

InChI Key

RUQOCXBOHAQSIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(N2CC=C)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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